5-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl group, a chromenone core, and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the biphenyl moiety and the chromenone core. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura coupling, which allows for the efficient formation of the biphenyl structure. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, modulating their activity. The chromenone core may also play a role in its biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Chromenone Derivatives: Compounds with a chromenone core, known for their diverse biological activities.
Uniqueness
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE is unique due to its combination of a biphenyl group and a chromenone core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
3,4,7-trimethyl-5-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-16-13-23(25-17(2)18(3)26(28)30-24(25)14-16)29-15-22(27)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBBRSSRLLKEOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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